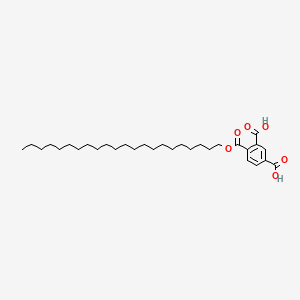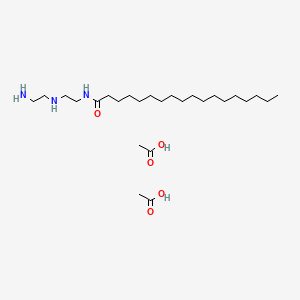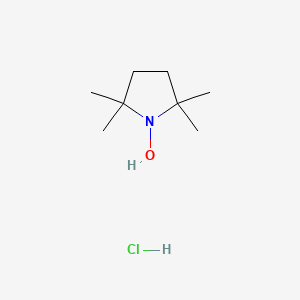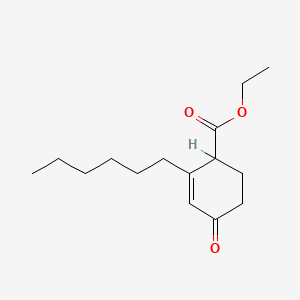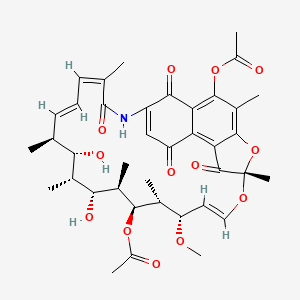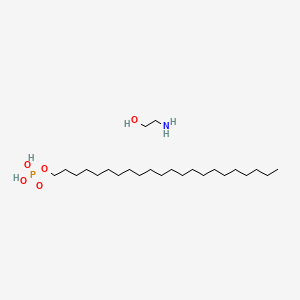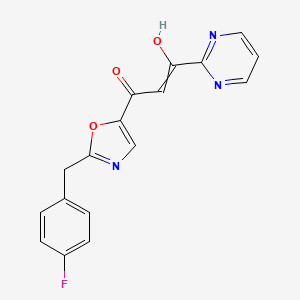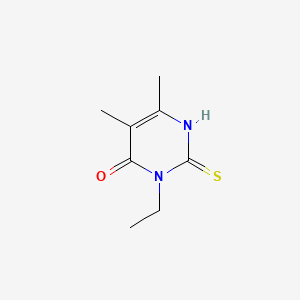
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is a heterocyclic compound with the molecular formula C8H12N2OS. It is a derivative of pyrimidine, characterized by the presence of an ethyl group at the first position, hydroxyl group at the sixth position, and two methyl groups at the fourth and fifth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and phase transfer agents may also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group under suitable conditions.
Substitution: The ethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.
1-Ethyl-4,5-dimethyl-1H-pyrimidine-2-thione: Lacks the hydroxyl group at the sixth position.
6-Hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione: Lacks the ethyl group at the first position.
Uniqueness: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83783-60-2 |
|---|---|
Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-ethyl-5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-4-10-7(11)5(2)6(3)9-8(10)12/h4H2,1-3H3,(H,9,12) |
InChI Key |
VAXQNNWJGKJIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(NC1=S)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


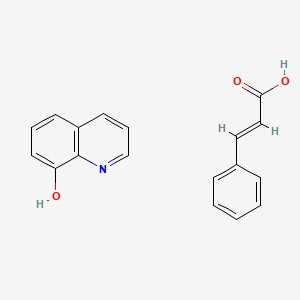
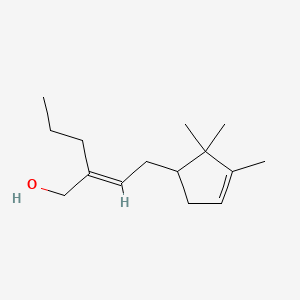
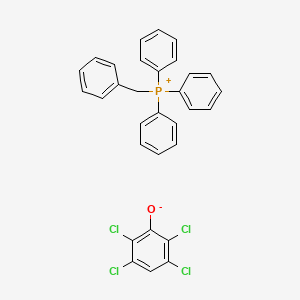
![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)
